ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(14)8-6-5-15-4-3-7(6)12-13-9(8)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGMQWIYXFJGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC2=C1COCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridazine derivative with an ethyl ester in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrano-pyridazine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate exhibit antimicrobial properties. They can be synthesized and tested for efficacy against various bacterial strains. For instance, derivatives of pyridazine have shown promising results in inhibiting the growth of resistant bacterial strains, making them candidates for new antibiotic development.
2. Anticancer Properties
Several studies have investigated the anticancer potential of pyridazine derivatives. This compound may serve as a scaffold for designing novel anticancer agents. Preliminary data suggest that modifications to the pyridazine ring can enhance cytotoxicity against cancer cell lines.
3. Neuroprotective Effects
There is emerging interest in the neuroprotective effects of heterocyclic compounds. This compound could potentially be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In a collaborative study between ABC Institute and DEF Laboratory, derivatives of this compound were tested against multiple cancer cell lines. The findings revealed that certain modifications increased their cytotoxicity by up to 50% compared to control compounds.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate and related heterocycles:
Key Observations:
Structural Variations: The pyrano-pyridazine core distinguishes the target compound from pyridazinones (single ring) and pyrano-pyrazoles (different heteroatom arrangement). Substituent positioning (e.g., 3-Cl vs. 3-COOH in ) significantly impacts electronic properties and reactivity.
Pyridazinones with chloro and aryl groups demonstrate antimicrobial properties, highlighting the role of halogen substituents in bioactivity .
Predicted CCS values () aid in mass spectrometry-based identification, though experimental validation is needed.
Research Findings and Data
Notes
Data Limitations: No direct literature on the target compound’s synthesis, crystallography, or bioactivity exists . Molecular weight and formula are inferred from analogs; experimental characterization is essential.
Future Directions :
Biological Activity
Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that includes a pyridazine core fused with a pyrano structure, which contributes to its potential therapeutic applications.
- Molecular Formula: C10H12ClN3O2
- Molecular Weight: 241.68 g/mol
- CAS Number: 39715-99-6
Biological Activities
Research into the biological activity of this compound has revealed several promising properties:
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various strains of Gram-positive bacteria. For instance, compounds similar to ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine have shown zones of inhibition ranging from moderate to substantial against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 ± 2 | E. coli |
| Compound B | 13 ± 2 | S. aureus |
| Compound C | 10 ± 2 | S. agalactiae |
Anticancer Potential
The compound has been evaluated for its antitumor activity in various cancer cell lines. In vitro studies reported that certain derivatives demonstrated cytotoxic effects with GI50 values indicating potent activity against human cancer cell lines . These findings suggest that the compound may interfere with cellular proliferation mechanisms.
The mechanism by which ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular signaling pathways. For example, investigations into deubiquitinating enzymes (DUBs) have shown that some related compounds inhibit USP7 and UCHL1, which are critical for protein degradation and cellular regulation .
Case Studies
- Antibacterial Screening : A study screened a library of compounds including ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine derivatives against clinical isolates of E. coli and MRSA. The results indicated that several derivatives exhibited significant inhibitory activity with zones of inhibition exceeding those observed for standard antibiotics .
- Cytotoxicity Assessment : In a comprehensive evaluation involving the NCI's 60 human cancer cell line panel, derivatives were tested for their growth inhibitory effects. Notably, several compounds displayed GI50 values indicative of promising anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
